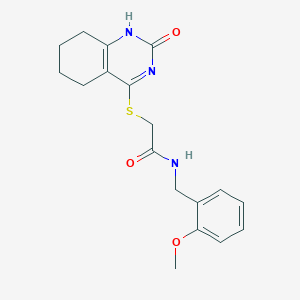

N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-24-15-9-5-2-6-12(15)10-19-16(22)11-25-17-13-7-3-4-8-14(13)20-18(23)21-17/h2,5-6,9H,3-4,7-8,10-11H2,1H3,(H,19,22)(H,20,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPYUKGFCYAKBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CSC2=NC(=O)NC3=C2CCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data analyses.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 436.53 g/mol. Its structure includes a methoxybenzyl group and a hexahydroquinazoline moiety linked by a thioacetamide group.

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:

- Cytotoxicity Testing : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. In particular, derivatives with thioacetamide linkages showed promising results in inhibiting the growth of colon cancer and melanoma cells. The General Inhibitory Concentration (GI50) values ranged from 0.25 to 13.50 μM across different cell lines .

| Compound | Cell Line | GI50 (μM) |

|---|---|---|

| 3.1 | Colon | 0.41–0.69 |

| 3.1 | Melanoma | 0.48–13.50 |

| 3.1 | Ovarian | 0.25–5.01 |

The mechanism of action for compounds similar to this compound often involves the induction of apoptosis in cancer cells through various pathways:

- Apoptotic Pathways : Studies indicate that these compounds may trigger intrinsic apoptotic pathways by activating caspases and downregulating anti-apoptotic proteins .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of similar compounds:

- Substituent Effects : Variations in substituents on the benzyl or quinazoline moieties significantly affect the potency and selectivity against cancer cell lines . For example, the introduction of halogenated phenyl groups has been shown to enhance anticancer activity.

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives based on the core structure of N-(2-methoxybenzyl)-2-thioacetamides and evaluated their biological activity:

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(2-methoxybenzyl)-2-((2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multi-step organic reactions. The characterization of the compound can be performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Various derivatives have shown efficacy against Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Activity

The compound has been investigated for its anticancer potential:

- Cell Line Studies : In vitro tests on cancer cell lines such as MCF7 (breast cancer) have demonstrated that certain derivatives exhibit cytotoxic effects. The activity is often assessed using assays like the Sulforhodamine B assay .

Antitubercular Activity

Some studies have explored the antitubercular activity of related compounds:

- Mechanism of Action : Active compounds were evaluated for their ability to inhibit key enzymes in Mycobacterium tuberculosis, indicating potential for treating tuberculosis .

Case Study: Antimicrobial Evaluation

A study published in 2018 evaluated a series of acetamide derivatives for their antimicrobial properties. The results indicated that specific modifications to the acetamide structure enhanced activity against resistant strains of bacteria .

Case Study: Anticancer Screening

In a recent evaluation of quinazoline derivatives, researchers found that specific substitutions on the quinazoline core led to increased potency against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.